1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Overview
Description
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClFN and its molecular weight is 217.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Techniques
1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride, a derivative of 3-fluoro-1-aminoadamantane, has been synthesized in a three-step reaction sequence which is both convenient and rapid. This synthesis technique is significant for its efficiency and applicability in creating various derivatives for research purposes (Anderson, Burks, & Harruna, 1988).
Antidepressive Activity
The compound 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, shows potential antidepressant activities. This highlights the compound's relevance in psychiatric research and the development of new antidepressants (Yuan, 2012).
Interaction with Sigma Receptors
Research indicates that certain compounds, including N-benzyl-4-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylbutan-1-amines, show significant binding affinity for sigma2 over sigma1 receptors. This suggests that the compound's structure, especially with a butylene chain, plays a role in its interaction with sigma receptors, which is vital for developing new sigma ligands (Mamolo et al., 2008).
Antibacterial Properties
Certain derivatives, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines, have shown high antibacterial activity. This suggests potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
Fluorescence Spectroscopy Studies
The structure of complexes with NH⋯N hydrogen bonds formed by derivatives like bis(2,3,5,6-tetrafluoro-4-trifluoromethyl-phenyl)-amine with aliphatic amines has been studied using fluorescence spectroscopy. This research is significant in understanding molecular interactions in solution (Castaneda, Denisov, & Schreiber, 2001).
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAAAXVGRWTJBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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